(3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone

Description

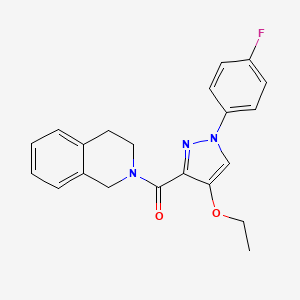

This compound is a methanone derivative featuring two distinct heterocyclic moieties: a 3,4-dihydroisoquinoline ring and a substituted pyrazole ring. The pyrazole ring is further modified with a 4-ethoxy group and a 1-(4-fluorophenyl) substituent. Its molecular formula is C21H20FN3O2, with a molecular weight of 365.40 g/mol.

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2/c1-2-27-19-14-25(18-9-7-17(22)8-10-18)23-20(19)21(26)24-12-11-15-5-3-4-6-16(15)13-24/h3-10,14H,2,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODCHRCZKPCVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions:

Starting materials: The synthesis of this compound generally begins with the preparation of 3,4-dihydroisoquinoline and a separately synthesized pyrazole derivative.

Reaction Steps:

Formation of 3,4-dihydroisoquinoline: A common method involves catalytic hydrogenation of isoquinoline.

Pyrazole derivative: The pyrazole ring with ethoxy and fluorophenyl groups can be synthesized through condensation reactions of hydrazines with 1,3-diketones, followed by nucleophilic substitution for the fluorophenyl group.

Coupling Reaction: The final step involves coupling the 3,4-dihydroisoquinoline with the pyrazole derivative using appropriate coupling agents like carbodiimides under controlled temperature and pH conditions.

Industrial production methods: Large-scale production could utilize continuous flow reactors to optimize reaction times and yields, minimizing waste and improving overall efficiency. Standard industrial practices may also employ solvent recovery systems and catalysts to maximize sustainability.

Chemical Reactions Analysis

Types of reactions:

Oxidation and Reduction: The isoquinoline ring can undergo oxidation to form isoquinolinones, while reductions can yield tetrahydroisoquinolines.

Substitution: The pyrazole moiety allows for further functional group substitutions, especially at positions adjacent to the ring nitrogens.

Common reagents and conditions:

Oxidation: Employing oxidizing agents like potassium permanganate under acidic conditions.

Reduction: Utilizing hydrogen gas with palladium catalysts for hydrogenation.

Substitution: Using nucleophiles such as alkyl halides under base conditions for substitution reactions.

Major products formed:

Oxidation products: Isoquinolinones and carboxyl derivatives.

Reduction products: Tetrahydroisoquinolines.

Substitution products: Functionalized pyrazole derivatives.

Scientific Research Applications

In Chemistry: This compound's structure makes it a candidate for studying ligand-receptor interactions, and it can serve as a building block for synthesizing more complex molecules.

In Biology and Medicine:

Pharmacological potential: Its unique scaffold can be optimized for interactions with various biological targets, including enzymes and receptors, suggesting applications in drug discovery, particularly for neurological disorders or inflammation.

Bioactivity studies: Researchers might investigate its effects on cellular pathways and its potential role as an inhibitor or activator of specific enzymes.

In Industry:

Material science: The compound's stable structure could be investigated for applications in creating novel polymers or as a precursor in the production of advanced materials.

Mechanism of Action

The compound's mechanism of action depends largely on its interaction with biological targets. It might act as an inhibitor or modulator of enzyme activity. For instance, the 3,4-dihydroisoquinoline moiety could interact with neurotransmitter systems, while the pyrazole ring might target other cellular proteins or receptors.

Molecular targets and pathways involved: Potential targets include G-protein coupled receptors, ion channels, and various enzymes involved in signal transduction pathways. The pathways could range from neural signaling to inflammatory responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally related molecules, focusing on heterocyclic cores, substituents, and molecular properties. A key analog is CAS 899546-05-5 (described in ), which shares the dihydroisoquinoline moiety but differs in the second heterocycle and substituents.

Key Differences and Implications

Heterocyclic Core: The target compound’s pyrazole ring (vs. isoxazole in CAS 899546-05-5) may confer distinct electronic and steric properties. Pyrazoles are known for their metabolic stability and hydrogen-bonding capacity, which could enhance bioavailability .

Fluorine’s electronegativity may also influence binding affinity in biological targets.

Molecular Weight and Solubility :

- The higher molecular weight of the target compound (365.40 vs. 336.38 g/mol) suggests reduced solubility in aqueous media, which could be mitigated by the ethoxy group’s moderate polarity.

Biological Activity

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following structural formula:

This structure features a dihydroisoquinoline core linked to a pyrazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of dihydroisoquinoline and pyrazole exhibit a range of biological activities, including:

- Antitumor Activity : Compounds similar to the target molecule have shown significant inhibition of various cancer cell lines.

- Enzyme Inhibition : Targeting specific enzymes like protein arginine methyltransferases (PRMTs), which are implicated in cancer progression.

Case Studies and Findings

-

Antitumor Activity

- A related compound demonstrated an IC50 of 8.5 nM against PRMT5, suggesting strong potential for cancer treatment applications. It also exhibited anti-proliferative effects on MV4-11 cells with a GI50 of 18 nM and significant antitumor activity in xenograft models .

- Another study synthesized 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one, revealing potent antioomycete activity against Pythium recalcitrans, with the most effective derivative showing an EC50 value of 14 μM .

- Mechanism of Action

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

- The presence of specific functional groups significantly influences the potency and selectivity of these compounds against targeted enzymes.

- The introduction of fluorine atoms has been associated with enhanced binding affinity due to increased lipophilicity and electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.